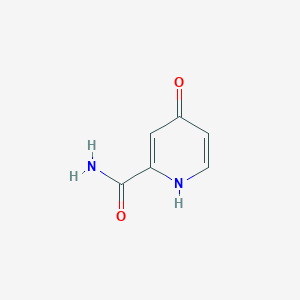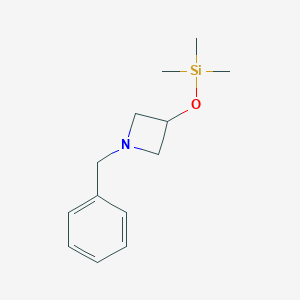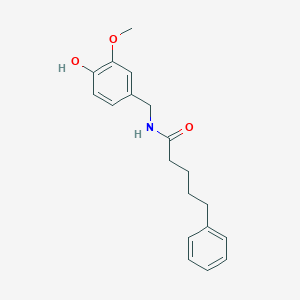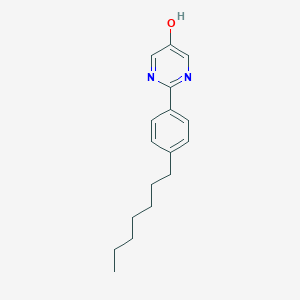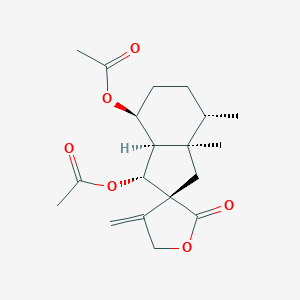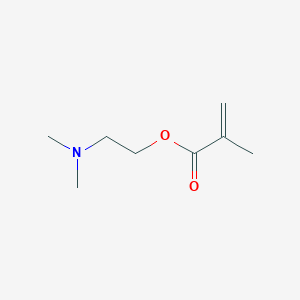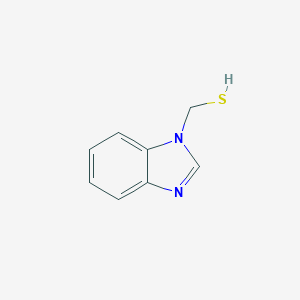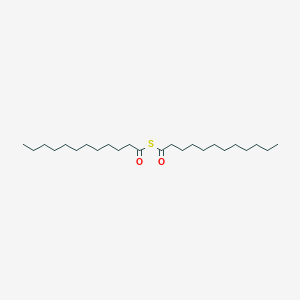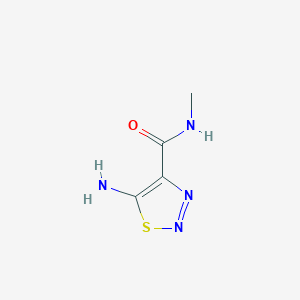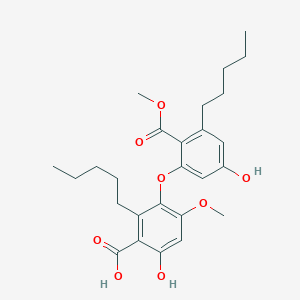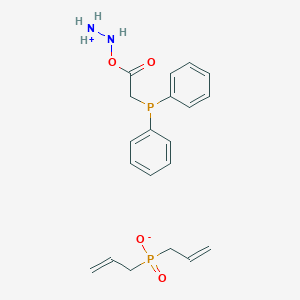
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate), commonly known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPPH has been studied extensively for its ability to act as a radical scavenger, which makes it useful in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of DPPH involves its ability to scavenge free radicals and prevent oxidative damage. DPPH acts as a radical scavenger by donating an electron to the free radical, which neutralizes its reactivity and prevents it from causing damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
DPPH has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DPPH has also been found to possess neuroprotective properties, which make it useful in the treatment of various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPPH in lab experiments is its ability to act as a radical scavenger, which makes it useful in various assays that measure antioxidant activity. However, one of the limitations of using DPPH is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of DPPH, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the synthesis of new derivatives of DPPH with improved properties and reduced toxicity is an area of active research. Finally, the development of new assays that measure the antioxidant activity of DPPH and its derivatives is an area of ongoing research.
Métodos De Síntesis
The synthesis of DPPH involves the reaction between diphenylphosphinic acid and hydrazine hydrate, followed by the reaction with di-2-propenylphosphinic acid. The resulting product is a white crystalline powder that is soluble in polar solvents such as water and ethanol.
Aplicaciones Científicas De Investigación
DPPH has been extensively studied for its potential applications in medicine, agriculture, and material science. In medicine, DPPH has been found to possess antioxidant properties, which make it useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In agriculture, DPPH has been used as a pesticide due to its ability to scavenge free radicals and prevent oxidative damage in plants. In material science, DPPH has been used as a radical initiator in the synthesis of polymers.
Propiedades
Número CAS |
103597-89-3 |
|---|---|
Nombre del producto |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) |
Fórmula molecular |
C20H26N2O4P2 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8) |
Clave InChI |
HDBPLTLOJQFMMX-UHFFFAOYSA-N |
SMILES |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
SMILES canónico |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Otros números CAS |
103597-89-3 |
Sinónimos |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




